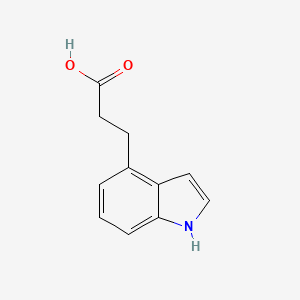

3-(1H-Indol-4-YL)propanoic acid

Descripción general

Descripción

3-(1H-Indol-4-YL)propanoic acid, also known as indole-3-propionic acid, is a naturally occurring compound belonging to the class of indole derivatives. It is a potent antioxidant and has been studied for its neuroprotective properties. This compound is found in various biological systems and has garnered significant interest due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-4-YL)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. This method is widely used due to its efficiency and versatility .

Another method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis remains a popular choice for industrial applications due to its scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Indol-4-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 189.21 g/mol

- IUPAC Name : 3-(1H-indol-4-yl)propanoic acid

- CAS Registry Number : 12388290

The compound features an indole ring, which is known for its biological significance, particularly in pharmacology and biochemistry. The propanoic acid moiety contributes to its acidic properties and potential reactivity with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Properties

Given the structural similarity to other indole derivatives known for neuroprotective effects, this compound has been evaluated for its ability to protect neuronal cells from apoptosis. Preliminary findings suggest it may enhance neuronal survival under stress conditions, indicating potential use in neurodegenerative disease therapies .

Metabolic Pathways

As a derivative of tryptophan metabolism, this compound is involved in several metabolic pathways. It serves as a substrate for various enzymatic reactions and may influence the synthesis of neurotransmitters such as serotonin. Understanding these pathways is crucial for elucidating the biochemical roles of indole derivatives in human health .

Plant Growth Regulation

Research has indicated that this compound can act as a plant growth regulator. It has been shown to promote root development and enhance overall plant growth when applied at specific concentrations. This property makes it a candidate for use in agricultural practices aimed at improving crop yields and resilience .

Pest Resistance

Studies suggest that compounds related to indole derivatives may confer resistance to certain pests and pathogens in plants. By enhancing the plant's natural defense mechanisms, these compounds could reduce the need for chemical pesticides, promoting more sustainable agricultural practices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in cell cultures. |

| Study B | Anti-inflammatory Effects | Inhibited cytokine production in macrophage models. |

| Study C | Neuroprotection | Enhanced survival of neuronal cells under oxidative stress conditions. |

| Study D | Plant Growth Regulation | Increased root biomass and overall growth in treated plants compared to controls. |

Mecanismo De Acción

The mechanism of action of 3-(1H-Indol-4-YL)propanoic acid involves its potent antioxidant properties. It scavenges free radicals, particularly hydroxyl radicals, without generating reactive and pro-oxidant intermediate compounds. This makes it an effective neuroprotectant and a potential therapeutic agent for oxidative stress-related conditions .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

3-(1H-Indol-4-YL)propanoic acid is unique due to its potent antioxidant properties and its ability to inhibit beta-amyloid fibril formation, making it a promising candidate for neuroprotective therapies .

Actividad Biológica

3-(1H-Indol-4-YL)propanoic acid (CAS No. 65690-95-1) is an indole derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by an indole ring, which is known for its role in various biological processes, including enzyme inhibition and modulation of receptor activity. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory response. Studies have shown that modifications in the structure enhance inhibitory potency against cPLA2α, demonstrating a structure-activity relationship (SAR) that is critical for drug design .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. This effect is likely mediated through the activation of intrinsic apoptotic pathways.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of the compound.

- Inflammatory Models : In guinea pig models of asthma induced by ovalbumin, administration of this compound resulted in decreased airway hyperresponsiveness and inflammation, indicating its potential as a therapeutic agent for respiratory diseases .

- Neuroprotective Study : Research assessing the neuroprotective effects in models of oxidative stress showed that this compound mitigated neuronal damage by decreasing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity .

Propiedades

IUPAC Name |

3-(1H-indol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDGXAHLYAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495889 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65690-95-1 | |

| Record name | 3-(1H-Indol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.